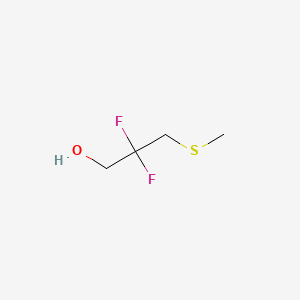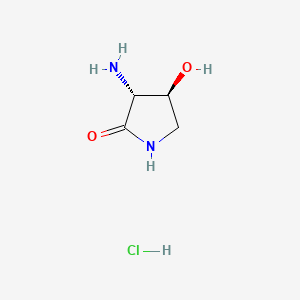![molecular formula C11H21NO3 B6604711 tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans CAS No. 2839128-83-3](/img/structure/B6604711.png)
tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans (TBHC) is an organic compound that is used in a variety of scientific research applications. It is an alkyl carbamate derivative of cyclobutylmethylcarbamate, a type of cyclic carbamate. TBHC is used in a variety of applications, including drug synthesis, synthesis of organic compounds, and as a catalyst in organic synthesis. TBHC has a number of advantages and limitations for use in laboratory experiments, and many potential future directions for its use.
科学研究应用
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in drug synthesis, and as a starting material for the synthesis of other organic compounds. tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has also been used in the synthesis of a variety of organic compounds, including polymers, dyes, and other materials.
作用机制
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is believed to act as a catalyst in organic synthesis by forming a bidentate ligand with the carbamate group. This bidentate ligand is believed to stabilize the transition state of the reaction, allowing it to proceed more quickly. The exact mechanism of action of tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is still under investigation, and further research is needed to fully understand its role in organic synthesis.
Biochemical and Physiological Effects
tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is believed to have no significant biochemical or physiological effects. It is not believed to be toxic, and is not believed to interact with any biological systems.
实验室实验的优点和局限性
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from many chemical suppliers. It is also a relatively stable compound, and is not believed to be toxic. However, tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has a number of limitations for use in laboratory experiments. It is not soluble in water, and must be used in organic solvents. It is also relatively reactive, and can react with other compounds in the reaction mixture.
未来方向
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has a number of potential future directions for its use. It could be used as a catalyst in the synthesis of other organic compounds, or as a reagent in the synthesis of drugs. It could also be used in the synthesis of polymers, dyes, and other materials. tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans could also be used in the synthesis of new drugs, and could be used to study the mechanism of action of existing drugs. Finally, tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans could be used to study the biochemical and physiological effects of other compounds, and could be used to develop new drugs and treatments.
合成方法
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is synthesized by the reaction of tert-butyl alcohol and cyclobutylmethylcarbamate in the presence of a base catalyst. The reaction proceeds in two steps: first, the cyclobutylmethylcarbamate is converted to a tert-butylcarbamate, and then the tert-butylcarbamate is converted to tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans. The reaction is typically carried out at temperatures between 60 and 80°C, and requires a base catalyst such as potassium hydroxide or sodium hydroxide.
属性
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-8-4-9(5-8)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSNVFCENUGGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)




![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
